6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Cyclin-dependent kinase Kinase inhibition SAR

This compound is the definitive unsubstituted phenyl scaffold of the aloisine kinase inhibitor family, not a generic pyrrolo[2,3-b]pyrazine analog. Its validated CDK5/p25 IC50 (1.5 µM) and PDB co-crystal (1UNG) make it irreplaceable for HTS assay calibration and structure-based drug design. Substitutions (methoxy, chloro) alter potency by orders of magnitude. Ensure experimental reproducibility—order the authentic reference standard.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 78605-10-4
Cat. No. B1580687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-5H-pyrrolo[2,3-b]pyrazine
CAS78605-10-4
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NC=CN=C3N2
InChIInChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-8-11-12(15-10)14-7-6-13-11/h1-8H,(H,14,15)
InChIKeyONJMAXYFHBVNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 78605-10-4) Procurement and Research Grade Baseline


6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 78605-10-4), also known as 2-phenyl-4,7-diazaindole, is a nitrogen-containing heterocyclic compound that serves as the core scaffold for the aloisine family of kinase inhibitors [1]. This compound is a white to slightly yellow crystalline solid with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol, demonstrating solubility in nonpolar organic solvents such as ether, benzene, and dimethylformamide . The pyrrolo[2,3-b]pyrazine framework is a privileged structure in medicinal chemistry, and this specific unsubstituted phenyl derivative is a critical reference standard and synthetic intermediate for generating more potent and selective analogs [2].

Why 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 78605-10-4) Is Not Interchangeable with Closely Related Analogs


Procurement of generic pyrrolo[2,3-b]pyrazine analogs as substitutes for 6-phenyl-5H-pyrrolo[2,3-b]pyrazine is not scientifically valid. This specific unsubstituted phenyl derivative represents the foundational scaffold for the aloisine family, and its activity profile is distinct from that of its more elaborated analogs. As evidenced by its explicit exclusion from broad patent claims for azaindole derivatives [1], 6-phenyl-5H-pyrrolo[2,3-b]pyrazine is a key reference compound with a unique pharmacological signature. The quantitative data below demonstrate that even subtle modifications, such as methoxy or chloro substitutions, result in orders-of-magnitude differences in potency and selectivity, underscoring the necessity of using the correct, defined compound for reproducible research.

Quantitative Differentiation of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (78605-10-4) from Closest Analogs


CDK1 Inhibition: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine vs. Aloisine A vs. 3-Methoxy Analog

The unsubstituted 6-phenyl-5H-pyrrolo[2,3-b]pyrazine exhibits an IC50 of 0.92 µM against CDK1/cyclin B, whereas the more potent Aloisine A achieves 0.15 µM [1]. A single methoxy substitution at the 3-position (6-(3-methoxyphenyl)[5H]pyrrolo[2,3-b]pyrazine) drastically reduces potency to 3.2 µM, highlighting the sensitive SAR of this scaffold [2]. The parent compound serves as a crucial baseline for understanding the impact of specific substituents on kinase inhibition.

Cyclin-dependent kinase Kinase inhibition SAR

GSK-3β Inhibition: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine vs. Aloisine A

The parent scaffold shows an IC50 of 0.75 µM against GSK-3β . In contrast, the more optimized Aloisine A exhibits a significantly lower potency for this off-target, with an IC50 of 1.5 µM [1]. This inverse relationship demonstrates that 6-phenyl-5H-pyrrolo[2,3-b]pyrazine is a relatively more balanced dual CDK/GSK-3 inhibitor, making it a distinct chemical probe for studying pathways where both kinases are implicated.

GSK-3 Kinase selectivity Inhibitor profiling

Intellectual Property and Commercial Distinction: Explicit Exclusion from Broad Azaindole Patents

In U.S. Patent 6,770,643, which claims a broad range of azaindole derivatives, the compound 6-phenyl-5H-pyrrolo[2,3-b]pyrazine is explicitly excluded from the claims, alongside its 4-methoxy, 4-chloro, 2-chloro, and various methylated analogs [1]. This exclusion is a clear legal and scientific demarcation, indicating that the inventors considered this specific compound to be part of the prior art or a distinct chemical entity not covered by the patent's scope.

Patent landscaping Freedom to operate Lead optimization

Structural Validation: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine as a Crystallographic Ligand in CDK5 Co-Crystal

The compound 6-phenyl[5H]pyrrolo[2,3-b]pyrazine has been co-crystallized with the CDK5-p25 complex, and its three-dimensional binding mode is available in the Protein Data Bank (PDB ID: 1UNG) [1]. This is a critical structural validation that distinguishes it from analogs for which no such high-resolution experimental structure exists. The crystal structure reveals the key hydrogen bonds with Leu83 in the ATP-binding pocket, confirming the competitive ATP-binding mechanism.

Structural biology Co-crystallization PDB

FGFR Inhibitor Lead Derivatization: Core Scaffold Yields 100 nM FGFR2 Inhibitor

While 6-phenyl-5H-pyrrolo[2,3-b]pyrazine itself is not a potent FGFR inhibitor, a closely related derivative, 2-(3,5-dimethoxyphenethyl)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine, demonstrates an IC50 of 100 nM against FGFR2 [1]. This demonstrates the compound's value as a core scaffold for generating potent FGFR inhibitors. This is in stark contrast to many alternative heterocyclic cores which lack this specific derivatization potential and have not been shown to yield potent FGFR inhibitors with the same scaffold.

FGFR Kinase inhibitor Drug discovery

CDK5 Inhibition Potency: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine vs. Aloisine A

The unsubstituted parent compound exhibits an IC50 of 1.5 µM against CDK5/p25 . The optimized analog Aloisine A is approximately 7.5-fold more potent, with an IC50 of 0.2 µM against the same target [1]. This direct comparison highlights the scaffold's inherent, albeit moderate, activity and underscores the compound's role as a baseline reference for SAR campaigns aimed at improving CDK5 inhibition.

CDK5 Neurodegeneration Inhibitor

Validated Application Scenarios for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 78605-10-4)


Validation of CDK and GSK-3 Inhibitor Screening Assays

Given its well-characterized potency against CDK1, CDK5, and GSK-3β , 6-phenyl-5H-pyrrolo[2,3-b]pyrazine serves as an ideal reference inhibitor for validating high-throughput screening assays. Its moderate potency allows for clear signal windows, and its distinct selectivity profile compared to Aloisine A provides a useful control for assay specificity [1].

Structure-Based Drug Design (SBDD) and Molecular Modeling

The availability of a high-resolution co-crystal structure with CDK5 (PDB ID: 1UNG) makes this compound uniquely valuable for structure-based drug design and computational chemistry efforts . It provides a precise, experimentally validated starting point for docking studies, pharmacophore modeling, and molecular dynamics simulations focused on the ATP-binding pocket of CDKs and related kinases.

Synthesis of Potent and Selective FGFR Inhibitors

The compound's utility as a core scaffold is proven by the development of a derivative with an IC50 of 100 nM against FGFR2 . Therefore, 6-phenyl-5H-pyrrolo[2,3-b]pyrazine is a key intermediate for medicinal chemistry programs aimed at generating novel FGFR inhibitors with potential therapeutic applications in oncology.

Calibration of CDK5 Activity in Neurodegeneration Models

With a defined IC50 of 1.5 µM against CDK5/p25 , this compound can be used as a tool to calibrate the level of CDK5 inhibition required to produce phenotypic effects in cellular models of neurodegeneration. It serves as a benchmark for evaluating the potency and efficacy of novel, more potent CDK5-targeting molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.